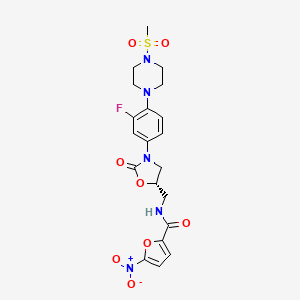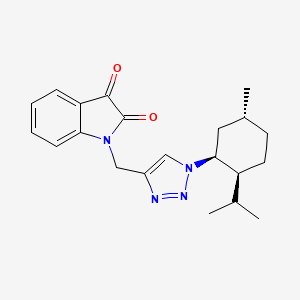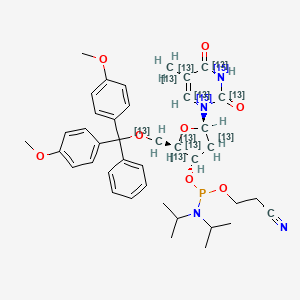
Hdac3/6-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac3/6-IN-2 is a potent inhibitor of histone deacetylase 3 and histone deacetylase 6, with IC50 values of 0.635 μM and 0.368 μM, respectively . Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have shown promise in cancer therapy due to their ability to induce cancer cell apoptosis and inhibit tumor growth .
Méthodes De Préparation
The synthesis of Hdac3/6-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. The industrial production methods for this compound involve optimizing the reaction conditions to achieve high yield and purity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Analyse Des Réactions Chimiques
Hdac3/6-IN-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced products .
Applications De Recherche Scientifique
Hdac3/6-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of histone deacetylases in gene regulation and chromatin remodeling. In biology, this compound is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell proliferation, differentiation, and apoptosis. In medicine, this compound has shown potential as a therapeutic agent for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. In industry, this compound is used in the development of new drugs and therapeutic strategies .
Mécanisme D'action
Hdac3/6-IN-2 exerts its effects by inhibiting the enzymatic activity of histone deacetylase 3 and histone deacetylase 6. This inhibition leads to the accumulation of acetylated histones, resulting in chromatin relaxation and transcriptional activation of target genes. The molecular targets of this compound include histone deacetylase 3 and histone deacetylase 6, which are involved in various cellular pathways such as cell cycle regulation, apoptosis, and DNA repair. By inhibiting these enzymes, this compound can modulate gene expression and cellular functions, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Hdac3/6-IN-2 is unique in its ability to selectively inhibit both histone deacetylase 3 and histone deacetylase 6, making it a valuable tool for studying the roles of these enzymes in various biological processes. Similar compounds include other histone deacetylase inhibitors such as vorinostat, romidepsin, and panobinostat, which have different selectivity profiles and therapeutic applications. This compound stands out due to its dual inhibition of histone deacetylase 3 and histone deacetylase 6, providing a broader range of biological effects and potential therapeutic benefits .
Propriétés
Formule moléculaire |
C49H67N5O6 |
|---|---|
Poids moléculaire |
822.1 g/mol |
Nom IUPAC |
N-[4-[4-[(2S,4aS,6aS,6bR,12aS,14bR)-11-cyano-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,14b-decahydropicene-2-carbonyl]piperazin-1-yl]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C49H67N5O6/c1-44(2)38-18-19-49(7)41(47(38,5)29-32(31-50)42(44)58)37(55)28-35-36-30-46(4,21-20-45(36,3)22-23-48(35,49)6)43(59)54-26-24-53(25-27-54)34-16-14-33(15-17-34)51-39(56)12-10-8-9-11-13-40(57)52-60/h14-17,28-29,36,38,41,60H,8-13,18-27,30H2,1-7H3,(H,51,56)(H,52,57)/t36-,38?,41?,45+,46-,47-,48+,49+/m0/s1 |
Clé InChI |
WNAHLDHLRFYMBG-FNXDWWPSSA-N |
SMILES isomérique |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C(=O)N6CCN(CC6)C7=CC=C(C=C7)NC(=O)CCCCCCC(=O)NO |
SMILES canonique |
CC1(C2CCC3(C(C2(C=C(C1=O)C#N)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)N6CCN(CC6)C7=CC=C(C=C7)NC(=O)CCCCCCC(=O)NO)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)









![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)



